molecular formula C20H13N3O7S B6024406 N-(6-cyano-1,3-benzodioxol-5-yl)-4-(4-nitrophenoxy)benzenesulfonamide

N-(6-cyano-1,3-benzodioxol-5-yl)-4-(4-nitrophenoxy)benzenesulfonamide

Cat. No. B6024406
M. Wt: 439.4 g/mol
InChI Key: FBQMHLHMADDFES-UHFFFAOYSA-N
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Description

N-(6-cyano-1,3-benzodioxol-5-yl)-4-(4-nitrophenoxy)benzenesulfonamide, also known as NBBS, is a synthetic compound that has been extensively studied for its potential applications in scientific research. NBBS is a sulfonamide-based compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for a wide range of research applications.

Mechanism of Action

The mechanism of action of N-(6-cyano-1,3-benzodioxol-5-yl)-4-(4-nitrophenoxy)benzenesulfonamide involves its ability to selectively inhibit certain types of ion channels. Specifically, this compound has been shown to inhibit the function of voltage-gated sodium channels, which are critical for the generation and propagation of action potentials in neurons. By inhibiting the function of these channels, this compound can alter the electrical activity of cells and tissues, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit voltage-gated sodium channels, this compound has been shown to affect the function of other ion channels, including calcium channels and potassium channels. This compound has also been shown to affect the activity of enzymes involved in cellular signaling pathways, leading to changes in intracellular signaling and gene expression.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-(6-cyano-1,3-benzodioxol-5-yl)-4-(4-nitrophenoxy)benzenesulfonamide in laboratory experiments is its ability to selectively inhibit certain types of ion channels. This makes this compound a valuable tool for studying the function of these channels in various physiological processes. However, one limitation of using this compound is its potential for off-target effects. Because this compound can affect the function of multiple ion channels and enzymes, it is important for researchers to carefully control for these effects when using this compound in experiments.

Future Directions

There are several potential future directions for research involving N-(6-cyano-1,3-benzodioxol-5-yl)-4-(4-nitrophenoxy)benzenesulfonamide. One area of interest is the development of new compounds based on the structure of this compound that have improved selectivity and potency for specific ion channels. Another area of interest is the use of this compound in the development of new drugs for the treatment of neurological and cardiovascular diseases. Finally, researchers may continue to study the biochemical and physiological effects of this compound in order to better understand its mechanism of action and potential applications in scientific research.

Synthesis Methods

N-(6-cyano-1,3-benzodioxol-5-yl)-4-(4-nitrophenoxy)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis of this compound involves the use of various reagents and solvents, including acetic anhydride, sulfuric acid, and nitric acid. The process is complex and requires a high level of expertise in organic chemistry.

Scientific Research Applications

N-(6-cyano-1,3-benzodioxol-5-yl)-4-(4-nitrophenoxy)benzenesulfonamide has been studied extensively for its potential applications in scientific research. One of the primary uses of this compound is as a tool for studying the function of ion channels in cells. This compound has been shown to selectively inhibit certain types of ion channels, making it a valuable tool for researchers studying the role of ion channels in various physiological processes.

properties

IUPAC Name

N-(6-cyano-1,3-benzodioxol-5-yl)-4-(4-nitrophenoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O7S/c21-11-13-9-19-20(29-12-28-19)10-18(13)22-31(26,27)17-7-5-16(6-8-17)30-15-3-1-14(2-4-15)23(24)25/h1-10,22H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQMHLHMADDFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C#N)NS(=O)(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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